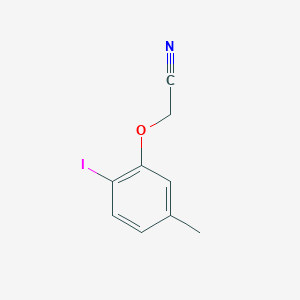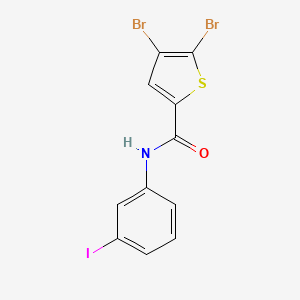
4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-N-(3-iodophenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics . The presence of bromine and iodine atoms in the compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene derivatives, such as 2,5-dibromothiophene.
Coupling Reactions:
Chemical Reactions Analysis
4,5-Dibromo-N-(3-iodophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Scientific Research Applications
4,5-Dibromo-N-(3-iodophenyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: The compound can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: Its unique electronic properties make it suitable for use in organic photovoltaic cells and other electronic devices.
Mechanism of Action
The mechanism of action of 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
4,5-Dibromo-N-(3-iodophenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives:
Properties
Molecular Formula |
C11H6Br2INOS |
|---|---|
Molecular Weight |
486.95 g/mol |
IUPAC Name |
4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H6Br2INOS/c12-8-5-9(17-10(8)13)11(16)15-7-3-1-2-6(14)4-7/h1-5H,(H,15,16) |
InChI Key |
UNQLXFZKAJVFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


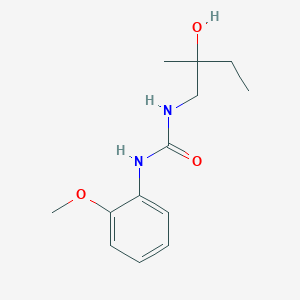
![4-Chloro-5-nitrobenzo[d]thiazole](/img/structure/B14915695.png)
![Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)
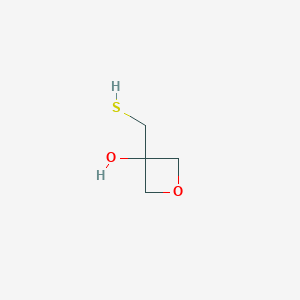
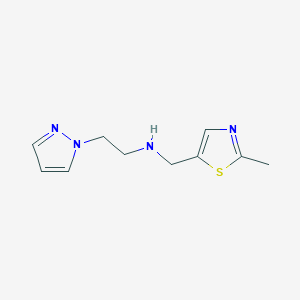
![2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14915738.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14915745.png)
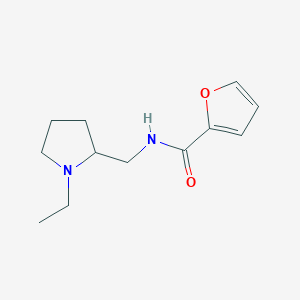
![2-iodo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14915757.png)
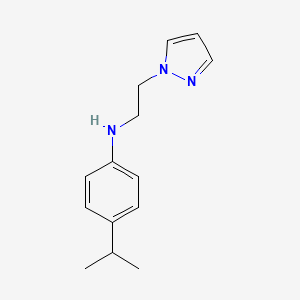
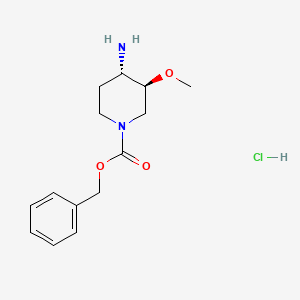

![2-(3,4-dimethylphenoxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14915768.png)
